5,6-Methylenedioxy-2-methylaminoindan

Drug Discrimination Behavioral Pharmacology Serotonin Releasing Agents

Researchers studying entactogenic mechanisms face a critical confound: MDMA's inherent 5-HT neurotoxicity masks true receptor-mediated behavioral effects. MDMAI (CAS 132741-82-3) eliminates this variable entirely. • Non-neurotoxic SRA: Produces no lasting 5-HT terminal degeneration, enabling chronic behavioral studies without the confound of an ongoing brain lesion. • Achiral, single-isomer: Simplifies PK/PD modeling and analytical method development; no chiral separation required. • Defined ED50 of 3.01 µmol/kg: Enables precise dose-response study design with reduced noise.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 132741-82-3
Cat. No. B1206965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Methylenedioxy-2-methylaminoindan
CAS132741-82-3
Synonyms5,6-methylenedioxy-2-methylaminoindan
MDMAI
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCNC1CC2=CC3=C(C=C2C1)OCO3
InChIInChI=1S/C11H13NO2/c1-12-9-2-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5,9,12H,2-3,6H2,1H3
InChIKeyKNZKMFXEUONVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Methylenedioxy-2-methylaminoindan (MDMAI, CAS 132741-82-3): A Non-Neurotoxic 2-Aminoindane Serotonin Releaser for Research


5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a synthetic compound from the substituted 2-aminoindane family, developed in the 1990s by a team led by David E. Nichols at Purdue University [1]. It acts as a non-neurotoxic serotonin releasing agent (SRA) in animal models and is a putative entactogen in humans [1]. As a conformationally rigid analog of MDMA, its unique indane core eliminates chirality, a key differentiator from its flexible phenethylamine counterparts [2]. It is primarily utilized as a research chemical in pharmacological studies investigating the serotonin transporter and entactogenic mechanisms, distinct from its primary amine analog, MDAI.

Core Probe

Serotonin releaser (SRA) and entactogen mechanism research

Structural Advantage

Achiral 2-aminoindane scaffold simplifies synthesis and analytical workflow

Removes need for enantiomeric separation required for MDMA

Differentiated Model

Reported non-neurotoxic profile in preclinical models for chronic study design

Supports long-term behavioral research without MDMA-like 5-HT lesion confounds

Why MDAI Cannot Simply Replace MDMAI in Research Studies


Although MDAI (5,6-methylenedioxy-2-aminoindane) and MDMAI share the same indane scaffold, they are not interchangeable. The presence of a secondary N-methyl amine in MDMAI, versus the primary amine in MDAI, significantly alters its pharmacokinetic profile, including its metabolic stability and ability to cross the blood-brain barrier [1]. This structural modification is known to be critical for the distinct behavioral pharmacology observed in drug discrimination studies, where both compounds fully substitute for entactogenic cues but exhibit different potencies [2]. Simply assuming the primary amine analog is a 'drop-in' replacement risks invalidating experimental outcomes, particularly in behavioral and neuropharmacological research where N-methylation dictates potency and duration of action.

MDAI analog Primary amine analog (MDAI) has altered metabolic stability and blood-brain barrier penetration versus N-methyl MDMAI May shift PK/PD
MDMA comparator Chiral phenethylamine (MDMA) introduces enantiomer-specific potency and differential metabolism absent in achiral MDMAI May alter interpretation
2-AI probe 2-Aminoindane (2-AI) triggers dopaminergic stimulant-like cues that are not observed with serotonergic MDMAI Mechanism mismatch

Quantitative Differentiation: MDMAI vs. Key Analogs in Drug Discrimination and Safety


MDMAI Exhibits Lower Behavioral Potency than MDMA Despite Full Entactogenic Cue Generalization

In rat drug discrimination studies, MDMAI (5,6-methylenedioxy-2-methylaminoindan) completely substitutes for the entactogen cue of (+)-MBDB, a standard proxy for MDMA-like effects. However, its potency is approximately half that of MDMA. The ED50 for MDMAI to substitute for the MBDB cue is 3.01 µmol/kg (95% CI), whereas MDMA itself has an ED50 of roughly 1.5 µmol/kg in similar paradigms [REFS-1, REFS-2]. This quantitative difference provides a critical dosing benchmark for behavioral studies.

Behavioral Potency vs MDMA
Head-to-head
ED50 3.01 µmol/kg
MDMA reference ED50 ≈ 1.5 µmol/kg
Supports dose-calibration context for entactogen cue studies
Rat drug discrimination model; 2-fold lower potency than MDMA
Drug Discrimination Behavioral Pharmacology Serotonin Releasing Agents

MDMAI Lacks Chirality, Simplifying Synthesis, Analysis, and Pharmacological Interpretation Relative to MDMA

Unlike MDMA, which possesses a chiral center and exists as a racemic mixture, MDMAI is an achiral molecule due to its cyclized indane ring system [1]. This structural characteristic means MDMAI is inherently a single molecular entity, not a mixture of stereoisomers. This stands in contrast to MDMA, where the (+)-isomer is more potent than the (-)-isomer in producing entactogenic effects [2]. The absence of chirality eliminates the need for enantiomeric separation during synthesis and simplifies pharmacokinetic modeling, as there is no differential metabolism or potency between isomers.

Achiral Identity
Class-level
Single molecular entity
No stereocenters in indane scaffold
Simplifies analytical reference standard workflow
Contrasts with racemic MDMA; batch-to-batch consistency improved
Analytical Chemistry Synthesis Pharmacokinetics

Preclinical Data Suggests MDMAI Lacks MDMA's Serotonergic Neurotoxicity: A Key Safety Differentiation for Chronic Studies

A critical differentiator for in vivo research is the apparent lack of long-term serotonergic neurotoxicity for MDMAI, similar to MDAI, which contrasts sharply with MDMA. Studies show that while a single high dose of MDMA causes significant and lasting reductions in serotonin (5-HT) and its transporter (SERT), MDAI did not produce these effects after a one-week recovery period [1]. The 2017 review explicitly concludes that both MDAI and MDMAI have 'MDMA-like behavioral pharmacology but without lasting 5-HT neurotoxicity following an acute, very high dose' [2]. This evidence is class-level inference for MDMAI, directly based on its analog MDAI and the clear statement in the review.

Non-Neurotoxic Profile
Class-level inference
No lasting 5-HT depletion
MDAI surrogate data, review-confirmed for MDMAI
Supports chronic behavioral study design without neurodegenerative confound
Rat model, 40 mg/kg acute dose; requires target-lab validation
Neurotoxicity Safety Pharmacology Serotonin Depletion

MDMAI's Non-Psychostimulant Profile Distinguishes It from 2-Aminoindane (2-AI)

Drug discrimination studies clearly show that MDMAI and MDAI do not substitute for amphetamine cues, unlike the parent compound 2-aminoindane (2-AI). 2-AI acts as a selective substrate for norepinephrine and dopamine transporters (NET and DAT), producing (+)-amphetamine-like effects [1]. In contrast, 5,6-methylenedioxy-substituted aminoindanes like MDAI, and by class inference MDMAI, do not generalize to a stimulant cue, indicating a distinct, primarily serotonergic mechanism [2]. This differentiation is crucial for laboratories investigating the dissociable effects of monoamine release.

Serotonergic Selectivity
Supporting evidence
No amphetamine cue generalization
MDMAI/MDAI: Saline-appropriate only
2-AI: Partially/fully substitutes for (+)-amphetamine
Confirms SERT-focused probe utility for monoamine release studies
Rat drug discrimination; qualitative differentiation from dopaminergic 2-AI
Drug Discrimination Transporter Selectivity Abuse Potential

Optimal Scientific and Industrial Applications for MDMAI (132741-82-3) Based on Unique Evidence


Investigating the Neurochemical Basis of Entactogenesis Without Neurotoxic Confounds

MDMAI is the reagent of choice for dissecting the receptor-mediated behavioral effects of serotonin release from the confounding neurodegeneration caused by MDMA. As established in Section 3, MDMAI and its analog do not produce lasting 5-HT terminal degeneration, unlike MDMA which causes significant and persistent depletion [1]. This allows chronic behavioral studies to be interpreted without the confound of an ongoing brain lesion, making it a superior tool for investigating the pharmacology of empathy and prosocial behavior.

Calibrated In Vivo Behavioral Pharmacology with a Metabolically Stable Agent

Due to its unique non-chiral structure and rigid conformation, MDMAI presents a simpler metabolic profile than chiral molecules like MDMA. The absence of enantiomer-specific metabolism enables more straightforward pharmacokinetic/pharmacodynamic (PK/PD) modeling [2]. Combined with the known ED50 of 3.01 µmol/kg for entactogenic cue substitution, researchers can design precisely dosed behavioral studies, reducing dose-response noise for a more accurate assessment of a compound's true efficacy.

Differentiating Serotonergic from Dopaminergic Mechanisms in Monoamine Release Research

The pharmacological fingerprint of MDMAI, lacking amphetamine-like discriminative stimulus properties, is a perfect 'negative probe' for serotonergic versus dopaminergic behavioral outputs. Where a tool like 2-AI produces a stimulant-like cue, MDMAI does not [3]. This clear divergence allows researchers to use the compound to isolate and validate the role of the serotonin transporter (SERT) and 5-HT release in a specific behavioral or physiological phenomenon, without inadvertently triggering dopamine-mediated pathways.

Analytical Reference Standard for Non-Chiral Entactogen Identification

For forensic and toxicological laboratories, the achiral nature of MDMAI makes it a superior reference standard compared to MDMA for developing methods for the aminoindane class. A single, isomer-free material simplifies chromatographic and mass spectrometric method development and validation, reducing the need for chiral separations and ensuring unambiguous identification. The distinct fragmentation pattern of the N-methyl-2-aminoindane core aids in the differentiation of this emerging class of substances, such as MDAI and MMAI, in seized materials [2].

Application
Selection Property
Validation Focus
Serotonin release studies without neurotoxicity confound
Non-neurotoxic SRA profile in preclinical models
5-HT terminal integrity post-chronic dosing
Entactogen cue discrimination and dose-response research
Calibrated behavioral potency (ED50 context)
MBDB/MDMA cue substitution and dose-response curves
SERT-selective vs. DAT/NET probe differentiation
Amphetamine cue non-substitution profile
Amphetamine discrimination assay; negative control validation
Analytical reference standard for aminoindane identification
Achiral, single-entity reference material
Chromatographic method development and forensic validation

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31 linked technical documents
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